2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid
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Overview
Description
2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid is a complex organic compound that features a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid typically involves multiple steps, starting with the preparation of the benzofuran core. Common synthetic routes include:
One-pot etherification and dehydrative cyclization: of o-hydroxyacetophenones under basic conditions.
Dehydrative cyclization: of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic processes: using transition metals.
High-throughput synthesis: techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may produce alcohols or amines.
Substitution: can result in various substituted benzofuran derivatives.
Scientific Research Applications
2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes: or receptors, thereby modulating their activity.
Inhibiting or activating signaling pathways: involved in disease processes.
Inducing apoptosis: or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid include:
Uniqueness
What sets this compound apart is its unique trifluoromethylphenyl group, which can enhance its biological activity and stability compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-[1,3-dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16-5-1-12(2-6-16)8-23(9-17(24)25)18(26)13-3-4-14-10-27-11-15(14)7-13/h1-7H,8-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRDYCMBIDFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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